Iron trichlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iron trichloride, also known as ferric chloride, is a chemical compound that is commonly used in various industrial and laboratory applications. It is a highly reactive compound that is known for its ability to oxidize and hydrolyze organic compounds. In

Scientific Research Applications

Iron trichloride has numerous scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the Friedel-Crafts acylation reaction. It is also used in the production of dyes, pigments, and inks. In addition, iron trichloride is used as a coagulant in wastewater treatment plants to remove impurities from water.

Mechanism Of Action

Iron trichloride works by oxidizing organic compounds and breaking down their chemical bonds. It is also a Lewis acid, which means that it can accept a pair of electrons from another molecule. This property makes it an effective catalyst in many organic synthesis reactions.

Biochemical And Physiological Effects

Iron trichloride has been shown to have both beneficial and harmful effects on the human body. It is an essential nutrient that is required for the production of hemoglobin, which is a protein that carries oxygen in the blood. However, exposure to high levels of iron trichloride can cause toxicity and damage to the liver and other organs.

Advantages And Limitations For Lab Experiments

Iron trichloride is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and readily available. However, it can be difficult to handle due to its highly reactive nature and tendency to form corrosive solutions.

Future Directions

There are several future directions for research on iron trichloride. One area of interest is the development of new catalysts for organic synthesis reactions. Another area of research is the use of iron trichloride in the production of renewable energy sources, such as biofuels. Additionally, there is ongoing research on the potential health effects of exposure to iron trichloride, particularly in occupational settings.

Conclusion:

Iron trichloride is a highly reactive compound that has numerous scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, as well as in the production of dyes, pigments, and inks. While it has beneficial effects on the human body, exposure to high levels of iron trichloride can be toxic. Despite its limitations, iron trichloride is a valuable tool in the laboratory and holds promise for future research in a variety of fields.

Synthesis Methods

Iron trichloride can be synthesized by the reaction of iron with chlorine gas or hydrochloric acid. The reaction is highly exothermic, and the resulting product is a yellow to brown crystalline powder. The purity of the product can be improved by recrystallization or sublimation.

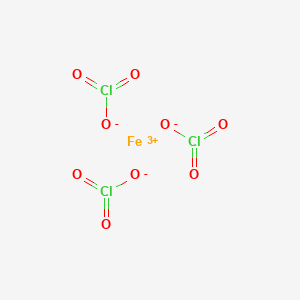

properties

CAS RN |

14013-71-9 |

|---|---|

Product Name |

Iron trichlorate |

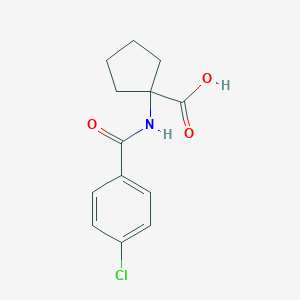

Molecular Formula |

Cl3FeO9 |

Molecular Weight |

306.19 g/mol |

IUPAC Name |

iron(3+);trichlorate |

InChI |

InChI=1S/3ClHO3.Fe/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

JRSGPUNYCADJCW-UHFFFAOYSA-K |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |

Other CAS RN |

14013-71-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)